molecular formula C12H11NO3 B8821118 Ethyl 6-hydroxyquinoline-4-carboxylate CAS No. 31610-09-0

Ethyl 6-hydroxyquinoline-4-carboxylate

Cat. No.: B8821118
CAS No.: 31610-09-0
M. Wt: 217.22 g/mol
InChI Key: ANOFGUQZSIOGBH-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyquinoline-4-carboxylate (CAS 31610-09-0) is a quinoline derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . Its structure features a hydroxyl (-OH) group at the 6-position and an ethyl ester (-COOEt) at the 4-position of the quinoline ring. This compound is classified as a solid under standard conditions and carries hazard warnings (H302, H315, H319) related to toxicity and irritation . It is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for developing bioactive molecules .

Properties

IUPAC Name

ethyl 6-hydroxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-13-11-4-3-8(14)7-10(9)11/h3-7,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOFGUQZSIOGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303893
Record name ethyl 6-hydroxyquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31610-09-0
Record name NSC163313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-hydroxyquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives with carboxylate esters and varied substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison of Ethyl 6-hydroxyquinoline-4-carboxylate with analogous compounds, supported by structural and experimental data.

Table 1: Structural and Physicochemical Properties of Selected Quinoline Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound (31610-09-0) C₁₂H₁₁NO₃ 217.22 6-OH, 4-COOEt Solid; intermediate in drug synthesis
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (70271-77-1) C₁₂H₁₀ClNO₃ 251.67 6-Cl, 4-OH, 3-COOEt Higher molecular weight due to Cl; potential antimicrobial activity
Ethyl 6-methoxyquinoline-4-carboxylate (5345-57-3) C₁₃H₁₃NO₃ 231.25 6-OCH₃, 4-COOEt Methoxy group enhances lipophilicity
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (N/A) C₁₄H₁₄ClNO₂ 263.72 4-Cl, 6-Et, 3-COOEt Ethyl substituent increases steric bulk; used in coordination chemistry
Mthis compound (1373835-09-6) C₁₁H₉NO₃ 203.19 6-OH, 4-COOMe Methyl ester reduces stability vs. ethyl; NMR-characterized (δ 8.89 ppm for H-2)

Key Findings:

Substituent Effects on Reactivity: The hydroxyl group at position 6 in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents . Methoxy groups (e.g., CAS 5345-57-3) improve lipophilicity, making such derivatives more membrane-permeable in biological systems .

Positional Isomerism: The ester group’s position significantly impacts biological activity. For example, this compound (ester at 4-position) differs from Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (ester at 3-position), which may affect binding to enzymatic targets .

Synthetic Applications: Mthis compound (CAS 1373835-09-6) has been synthesized via alkylation reactions, as evidenced by LC-MS ([M+H]+ = 218.07) and NMR data . Its ethyl counterpart (CAS 31610-09-0) is similarly used in FAP inhibitor synthesis .

Safety Profiles :

  • Chlorinated derivatives (e.g., CAS 70271-77-1, 131548-98-6) often exhibit higher toxicity due to halogenated byproducts, whereas methoxy or hydroxyl variants are generally safer .

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